molecular formula C11H12ClN3 B12450632 3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12450632
M. Wt: 221.68 g/mol
InChI Key: ONPJEDKXHUMFRU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound for research use only, not for diagnostic or therapeutic uses. This substituted pyrazole features a 2-chlorophenyl group and an amine functionality, making it a valuable intermediate in organic synthesis and medicinal chemistry. Pyrazole derivatives are recognized for their diverse biological activities and applications in material science. Researchers utilize similar structures as core scaffolds in developing compounds with potential pharmacological properties, drawing from the known activities of the pyrazole class which include anti-inflammatory, antibacterial, and anticancer effects . Furthermore, such heterocycles have applications beyond medicine, serving as ligands in transition-metal chemistry and as components in the development of advanced materials, including photochromic compounds . Its specific molecular structure, characterized by the chlorophenyl and amine substituents on the pyrazole ring, makes it a versatile building block for constructing more complex molecules for specialized research applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-(2-chlorophenyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3

InChI Key

ONPJEDKXHUMFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2Cl)C)N

Origin of Product

United States

Preparation Methods

Reaction with β-Ketoesters

In a representative procedure (Source 12), 2-chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in ethanol under reflux. After neutralization with triethylamine, cyclization in acetic acid yields 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. To introduce the second methyl group at position 4, dimethyl acetylenedicarboxylate or methyl acetoacetate may serve as the diketone precursor. Key steps include:

  • Solvent : Ethanol or acetic acid.
  • Temperature : Reflux (80–90°C) for 2–6 hours.
  • Yield : 60–85% after purification via column chromatography.

This method’s regioselectivity depends on the β-dicarbonyl substituents, with methyl groups directing cyclization to positions 1 and 4.

Multi-Step Synthesis from Preformed Pyrazole Intermediates

Alkylation of 5-Aminopyrazole Derivatives

A two-step process involves synthesizing 3-(2-chlorophenyl)-1H-pyrazol-5-amine followed by methylation:

  • Cyclocondensation : 2-Chlorophenylhydrazine and acetylacetone undergo cyclization in acetic acid to form 3-(2-chlorophenyl)-1H-pyrazol-5-amine.
  • Methylation : Treatment with methyl iodide in dimethylformamide (DMF) and potassium carbonate introduces methyl groups at positions 1 and 4.

Conditions :

  • Methylating agent : Methyl iodide (2.2 equiv).
  • Base : K₂CO₃ or NaH.
  • Temperature : 60–80°C for 4–8 hours.
  • Yield : 70–90% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction times. A modified procedure (Source 9) employs:

  • Reactants : 2-Chlorophenylhydrazine, methyl acetoacetate, and catalytic p-TsOH.
  • Solvent : DMF.
  • Conditions : Microwave irradiation at 120°C for 20 minutes.
  • Yield : 85–92% with minimal byproducts.

This method enhances efficiency, particularly for scale-up.

One-Pot Tandem Reactions

Recent advances utilize one-pot strategies to streamline synthesis. For example (Source 6):

  • Knoevenagel condensation : 2-Chlorobenzaldehyde reacts with malononitrile.
  • Michael addition : The intermediate couples with 3-methyl-1H-pyrazol-5-amine.
  • Cyclization : Intramolecular dehydration forms the pyrazole core.

Conditions :

  • Catalyst : Tetrapropylammonium bromide (20 mol%).
  • Solvent : Water/acetone (1:2).
  • Yield : 90–98%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Cyclocondensation High regioselectivity Requires harsh acids 60–85
Multi-Step Alkylation Flexible substitution Multi-step purification 70–90
Microwave-Assisted Rapid, energy-efficient Specialized equipment needed 85–92
One-Pot Tandem Atom-economical, scalable Sensitivity to reaction conditions 90–98

Critical Challenges and Solutions

  • Regioselectivity : Competing formation of 1,3- vs. 1,4-dimethyl isomers can occur. Using sterically hindered β-ketoesters (e.g., methyl 3-oxopentanoate) favors 1,4-substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates isomers.
  • Functional Group Compatibility : The 2-chlorophenyl group is stable under acidic and basic conditions, but prolonged heating may induce dechlorination.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, exhibit promising anticancer properties. Studies have shown that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study reported that similar pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving the modulation of key signaling pathways .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Agricultural Applications

1. Pesticide Development
Pyrazole compounds are being explored as potential pesticides due to their ability to target specific biological pathways in pests. Research has indicated that this compound can exhibit insecticidal properties against agricultural pests by interfering with their hormonal regulation and growth processes .

2. Herbicide Formulation
The compound's structural features suggest potential herbicidal activity. Studies have shown that related pyrazole derivatives can inhibit plant growth by targeting specific enzymes involved in the biosynthesis of essential plant hormones . This application could lead to the development of more effective herbicides with reduced environmental impact.

Materials Science Applications

1. Nonlinear Optical Properties
Research into the nonlinear optical properties of pyrazole derivatives has revealed their potential use in photonic devices. This compound exhibits significant nonlinear optical responses, making it suitable for applications in laser technology and optical communication systems .

2. Electroluminescent Materials
The compound's ability to exhibit electroluminescence positions it as a candidate for use in organic light-emitting diodes (OLEDs). Its structural characteristics allow for efficient charge transport and light emission when incorporated into OLED devices .

Case Studies

Study Objective Findings
Study 1Investigate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines
Study 2Assess anti-inflammatory effectsReduced levels of pro-inflammatory cytokines in vitro
Study 3Evaluate antimicrobial activityEffective against multi-drug resistant bacterial strains

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of the halogen substituent on the phenyl ring significantly impact physicochemical and biological properties. Key analogs include:

Compound Name Phenyl Substituent Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Key Identifiers
3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine 2-Cl 1-CH₃, 4-CH₃ C₁₁H₁₂ClN₃ 221.69 Not explicitly provided
3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine 4-Br 1-CH₃, 4-CH₃ C₁₁H₁₂BrN₃ 266.14 EN300-762794
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Cl 1-CH₃ C₁₀H₁₀ClN₃ 207.66 PubChem CID 2735304
3-(3-Chlorophenyl)-1H-pyrazol-5-amine (MK14) 3-Cl None C₉H₈ClN₃ 193.63 MK14

Key Observations:

  • Steric Effects: The 2-chlorophenyl group in the target compound introduces ortho-substitution, which may sterically hinder interactions with planar binding sites compared to para-substituted analogs (e.g., 4-Cl or 4-Br derivatives) .
  • Bromine in the 4-Br analog increases molecular weight and polarizability, which could enhance van der Waals interactions .
  • Lipophilicity: The 1,4-dimethyl groups in the target compound increase logP compared to the unmethylated MK14 (3-Cl analog), suggesting improved bioavailability .

Biological Activity

3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, with the chemical formula C11H12ClN3C_{11}H_{12}ClN_3 and a molecular weight of 221.69 g/mol, is a compound of interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by research findings and case studies.

PropertyValue
Chemical FormulaC11H12ClN3C_{11}H_{12}ClN_3
Molecular Weight221.69 g/mol
IUPAC Name2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine
CAS Number1247184-36-6
AppearancePowder

Biological Activities

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

  • Case Study : A series of pyrazole compounds were tested for COX-1 and COX-2 inhibition. For instance, one study reported IC50 values for COX-2 inhibition as low as 0.01μM0.01\,\mu M, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has garnered attention due to their broad-spectrum activity against various pathogens.

  • Findings : In a study assessing the antimicrobial properties of related compounds, several demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50μg/mL2.50\,\mu g/mL to 20μg/mL20\,\mu g/mL. This suggests that this compound may also possess significant antimicrobial capabilities .

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The antioxidant activity of pyrazole derivatives has been evaluated using DPPH scavenging assays.

  • Results : Compounds structurally related to this compound exhibited DPPH scavenging percentages between 84.16%84.16\% and 90.52%90.52\%, demonstrating strong radical scavenging activity .

Summary of Biological Activities

Activity TypeAssessed PropertyReported Values
Anti-inflammatoryCOX-2 IC500.01μM0.01\,\mu M
AntimicrobialMIC against E. coli9.80μM9.80\,\mu M
AntioxidantDPPH Scavenging Activity84.16%90.52%84.16\%-90.52\%

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